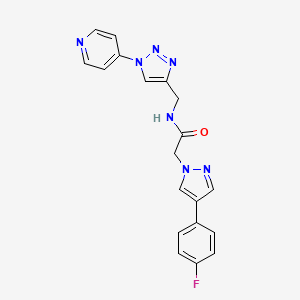

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H16FN7O and its molecular weight is 377.383. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been reported to target yeast casein kinase of candida albicans .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrophobic bonds and van der waals interactions .

Biochemical Pathways

Compounds with similar structures have been reported to affect the fgfr signaling pathway .

Biologische Aktivität

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological implications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization can be achieved through techniques such as NMR spectroscopy and X-ray crystallography, which confirm the molecular arrangement and functional groups present in the compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl) have demonstrated efficacy against various bacterial strains including E. coli and Staphylococcus aureus .

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl) | E. coli | 85% |

| 2-(4-(4-Fluorophenyl)-1H-pyrazol-1-yl) | Staphylococcus aureus | 78% |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects, with potential applications in treating conditions such as arthritis. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Activity | Inhibitory Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 61–85% |

| IL-6 | 10 | 76–93% |

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties, particularly in inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Screening

In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and screened for their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The results indicated that certain derivatives, including those similar to our compound of interest, exhibited substantial inhibition at concentrations as low as 6.25 µg/mL .

Case Study 2: Anti-inflammatory Effects

A series of experiments demonstrated that derivatives of the pyrazole scaffold could significantly reduce inflammation markers in cellular models. For example, one derivative showed a reduction of TNF-α levels by up to 85% compared to control groups treated with standard anti-inflammatory drugs .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the potential of this compound in anticancer applications. Compounds with similar structures have shown selective inhibition of cancer cell proliferation through apoptosis pathways. For instance, a study demonstrated that derivatives of pyrazole exhibited significant tumor growth inhibition in xenograft models, suggesting that this compound may share similar mechanisms due to structural similarities .

Antimicrobial Activity

The presence of the fluorine atom in the structure enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes. Preliminary studies indicate efficacy against various bacterial strains, making it a candidate for antimicrobial drug development.

Anti-inflammatory Properties

Research has indicated that compounds containing pyrazole and triazole derivatives possess notable anti-inflammatory effects. Molecular docking studies suggest that these compounds can interact with enzymes involved in inflammatory pathways, thereby reducing inflammation and oxidative stress .

Antioxidant Activity

The antioxidant properties of this compound suggest its role in scavenging reactive oxygen species (ROS), which can protect cells from oxidative damage. This activity is particularly relevant in diseases where oxidative stress plays a critical role .

Case Study 1: Anticancer Efficacy

In a notable investigation, researchers observed significant tumor growth inhibition in xenograft models treated with a pyrazole derivative structurally related to this compound. The study emphasized the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Testing

A study evaluating the antimicrobial properties of structurally similar compounds revealed effectiveness against several bacterial strains. The fluorine substitution was found to enhance activity, supporting further exploration of this compound as an antimicrobial agent.

Analyse Chemischer Reaktionen

Pyrazole Ring Formation

The pyrazole core (4-(4-fluorophenyl)-1H-pyrazol-1-yl) is synthesized through cyclization reactions. Typically:

-

Reagents : Fluorophenyl alkylating agents, hydrazine derivatives, or diketones.

-

Conditions : Acidic or basic media, elevated temperatures.

-

Mechanism : Formation of a five-membered ring via condensation of hydrazine with carbonyl compounds, followed by elimination of water .

Triazole Ring Formation

The triazole moiety (1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl) is synthesized via copper-catalyzed azide–alkyne cycloaddition (CuAAC) :

-

Reagents : Pyridine-4-ylacetylene (alkyne), sodium azide (N₃⁻), copper catalyst (e.g., CuSO₄), and sodium ascorbate as a reducing agent .

-

Mechanism : Concerted cycloaddition forms the triazole ring with high regioselectivity .

Coupling Reactions

The triazole’s methyl group is linked to the acetamide nitrogen:

-

Reagents : Triazole bromide, acetamide derivative.

-

Conditions : Alkylation under basic conditions (e.g., Et₃N) or coupling via HATU/EDCI reagents .

Characterization and Reaction Monitoring

Reaction Optimization and Challenges

-

Yield Factors :

-

Purification : Silica column chromatography is critical for isolating the product, with eluents varying from EtOAc/hexane to MeOH/EtOAc mixtures .

Research Findings and Implications

The compound’s synthesis leverages established methods for heterocyclic ring formation, with modifications to accommodate its complex structure. Studies on analogous compounds highlight the importance of electron-withdrawing groups (e.g., fluorine) in enhancing biological activity, such as antibacterial or anticancer properties . For instance, fluorophenyl-substituted triazoles exhibit improved stability and binding affinity in medicinal applications .

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN7O/c20-16-3-1-14(2-4-16)15-9-23-26(11-15)13-19(28)22-10-17-12-27(25-24-17)18-5-7-21-8-6-18/h1-9,11-12H,10,13H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTDELNJYCRGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.